ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate
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Overview
Description
Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate typically involves multicomponent reactions (MCRs). These reactions are known for their efficiency and sustainability, as they allow the combination of multiple starting materials in a single step to form complex molecules . One common method involves the reaction of 1H-indole-3-carbaldehyde with ethyl isocyanoacetate and an amine under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent reduction and energy-efficient processes, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and proteins through various mechanisms, such as competitive inhibition and allosteric modulation . These interactions can influence biochemical pathways involved in inflammation, cell proliferation, and neurotransmission .
Comparison with Similar Compounds
Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate can be compared with other indole derivatives, such as:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar and studied for its potential as a Notum inhibitor.
2-(5-fluoro-1H-indol-3-yl)ethanol: Another indole derivative with applications in biotechnology and the pharmaceutical industry.
1H-indole-3-carbaldehyde: A precursor in the synthesis of various biologically active molecules.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H15FN2O2 |
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Molecular Weight |
250.27 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3/t11-/m0/s1 |
InChI Key |
DHTFJAFPZBGEKP-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)F)N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N |
Origin of Product |
United States |
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